Product packaging for Isopropyl butyrate(Cat. No.:CAS No. 638-11-9)

Isopropyl butyrate

Cat. No.: B1217352
CAS No.: 638-11-9
M. Wt: 130.18 g/mol
InChI Key: FFOPEPMHKILNIT-UHFFFAOYSA-N
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Description

Significance of Short-Chain Fatty Acid Esters in Chemical Biology

Short-chain fatty acids (SCFAs) are fatty acids with six or fewer carbon atoms, primarily including acetic, propionic, and butyric acid. wikipedia.org In biological systems, particularly in the human gut, they are produced by microbial fermentation of indigestible dietary fibers. wikipedia.orgfiveable.me These SCFAs are crucial for gastrointestinal health, serving as the main energy source for the cells lining the colon (colonocytes) and playing roles in modulating the immune system and strengthening the gut barrier. wikipedia.orgfiveable.measm.org

The esters derived from these SCFAs, known as short-chain fatty acid esters (SCFAEs), are volatile compounds that contribute significantly to the natural aromas and flavors of many fruits and fermented foods. nih.gov In chemical biology, this volatility and their pleasant scents make them valuable molecules in the food, cosmetic, and pharmaceutical industries. nih.govoup.com Furthermore, the study of SCFAEs is integral to metabolomics, where they can serve as biomarkers for understanding the metabolic state of an organism and the composition of its gut microbiota. ebi.ac.uk Research into enzyme-catalyzed synthesis of these esters is a burgeoning field, as biocatalysis offers an alternative to chemical synthesis, often yielding products considered "natural". nih.gov

Overview of Isopropyl Butyrate's Research Landscape

The research landscape for isopropyl butyrate (B1204436) is multifaceted, extending from industrial applications to specialized biochemical studies. Its primary and most well-documented application is in the flavor and fragrance industry, where its potent fruity aroma is utilized in a wide array of products, including beverages, confectionery, perfumes, and cosmetics. chemicalbull.com

Scientific research into this compound includes the following key areas:

Synthesis and Production: Studies focus on optimizing both traditional chemical synthesis and biotechnological production methods. Chemical synthesis can be achieved by reacting butyric acid with isopropyl alcohol or propylene, often using an acid catalyst. chemicalbook.comgoogle.com Biotechnological approaches involve enzyme-catalyzed esterification using lipases or fermentation processes with engineered microorganisms, such as Clostridium species, to produce the ester from renewable feedstocks. oup.comresearchgate.net

Chemical Ecology: this compound has been identified as a semiochemical, a chemical involved in interactions between organisms. For example, it is recognized as an electroantennographic detection (EAD) active compound that is attractive to the West Indian fruit fly, making it relevant in the study of insect behavior and pest management. sigmaaldrich.com

Biomedical and Diagnostic Applications: The compound has been used in novel research contexts, such as an intravaginal taggant for a "breath test" designed to monitor the use of vaginal gels. chemicalbook.comsigmaaldrich.com It is also studied as part of the volatile organic compound (VOC) metabolome in research exploring the links between gut microbiota and conditions like nonalcoholic fatty liver disease (NAFLD). ebi.ac.uk

Industrial Chemistry: Beyond flavors, it finds application as a solvent and has been explored for use as a surfactant and emulsifying agent in various industrial processes. nih.govfoodb.cahmdb.ca

Below are the detailed chemical and physical properties of this compound.

PropertyValueReference
Molecular FormulaC7H14O2 nih.govsigmaaldrich.comchemeo.com
Molecular Weight130.18 g/mol nih.govsigmaaldrich.com
AppearanceColorless liquid nih.govchemicalbook.com
OdorFruity, sweet, pineapple-like chemicalbull.comscent.vn
Boiling Point130-131 °C at 760 mm Hg nih.govsigmaaldrich.com
Density0.859 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index1.393 at 20 °C chemicalbook.comsigmaaldrich.com
Vapor Pressure6 mmHg at 20 °C sigmaaldrich.com
Water SolubilityVery slightly soluble nih.gov
CAS Number638-11-9 sigmaaldrich.comchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1217352 Isopropyl butyrate CAS No. 638-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl butanoate
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InChI

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

FFOPEPMHKILNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Record name ISOPROPYL BUTYRATE
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DSSTOX Substance ID

DTXSID5075288
Record name Butanoic acid, 1-methylethyl ester
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Molecular Weight

130.18 g/mol
Source PubChem
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Physical Description

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid
Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
Record name Isopropyl butyrate
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
Record name Isopropyl butyrate
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Record name Isopropyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.869 (20°)
Record name Isopropyl butyrate
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CAS No.

638-11-9
Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butanoate
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Record name Isopropyl butyrate
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Record name Butanoic acid, 1-methylethyl ester
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Record name Isopropyl butyrate
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Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic and Biosynthetic Pathways of Isopropyl Butyrate

Biocatalytic Production of Isopropyl Butyrate (B1204436)

Enzymatic Esterification Mechanisms

Lipase-Catalyzed Synthesis (e.g., Candida antarctica Lipase (B570770) B, Rhizopus oryzae Lipase)

Lipases, such as Candida antarctica Lipase B (CALB), commonly available as Novozym 435, are widely recognized for their efficacy in ester synthesis. CALB is particularly noted for its high activity, stability, and broad substrate specificity, making it suitable for the esterification of short-chain fatty acids like butyric acid with short-chain alcohols like isopropyl alcohol. The reaction proceeds as follows:

Butyric Acid + Isopropyl Alcohol Isopropyl Butyrate + Water

Rhizopus oryzae Lipase (ROL) is another microbial lipase that has been studied for its esterification capabilities scialert.netnih.govresearchgate.net. While research specific to this compound synthesis using ROL might be less extensive compared to CALB, ROL is generally considered a robust biocatalyst for various esterification processes.

The use of immobilized lipases, such as Novozym 435, is prevalent in industrial applications due to enhanced stability, ease of separation, and reusability mdpi.comacs.org. Studies have demonstrated high conversion rates for similar short-chain ester syntheses using CALB in solvent-free systems acs.orgnih.gov. For instance, the esterification of butyric acid and isopropanol (B130326) using Novozym 435 in a solvent-free system with molecular sieves has shown high conversion levels acs.org.

Table 1: Example Conditions for Lipase-Catalyzed Synthesis of this compound

EnzymeSubstratesReaction ConditionsConversion/Yield (Approximate)Reference
Candida antarctica Lipase B (CALB)Butyric Acid + Isopropyl AlcoholSolvent-free, Molecular Sieves, 60°C, 150 rpmHigh (>90%) acs.org
Candida antarctica Lipase B (CALB)Butyric Acid + EthanolSolvent-free, 45°C, 6 hours99.2% nih.gov
Solvent-Free Bioreaction Systems

Solvent-free systems (SFS) are increasingly favored for enzymatic ester synthesis due to their environmental and economic advantages, including reduced waste generation, lower operational costs, and higher volumetric productivity mdpi.comrsc.orgpreprints.orgnih.govresearchgate.net. In SFS, one of the reactants, typically the more volatile one (often the alcohol), can serve as the reaction medium mdpi.comacs.org. This approach helps in shifting the thermodynamic equilibrium towards product formation and can suppress undesirable water-dependent side reactions like hydrolysis rsc.orgnih.gov. However, SFS necessitate careful management of water activity to maintain enzyme performance mdpi.comrsc.orgakjournals.com.

Kinetic Modeling of Enzymatic Reactions

Understanding the kinetics of lipase-catalyzed esterification is crucial for process optimization and scale-up. Common kinetic models employed for lipase-catalyzed esterification reactions include the Ping-Pong Bi-Bi mechanism, often described by Michaelis-Menten kinetics rsc.orgnih.gov. These models help in determining kinetic parameters such as maximum reaction velocity (), Michaelis constants () for substrates, and inhibition constants ().

A significant aspect observed in the esterification of short-chain acids and alcohols is substrate inhibition, particularly by the short-chain carboxylic acid (e.g., butyric acid). This inhibition can occur through competitive binding to the acyl-enzyme complex, forming a dead-end intermediate, or by altering the enzyme's microenvironment, leading to inactivation acs.orgrsc.orgnih.gov.

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification (Analogous Reaction: Isoamyl Butyrate Synthesis)

EnzymeSubstrates (µmol/min/mg) (Acid) (M) (Alcohol) (M) (Acid) (M) (Alcohol) (M)MechanismReference
Lipase (unspecified, immobilized)Butyric Acid + Isoamyl Alcohol11.720.003030.003061.056.55Ping-Pong Bi-Bi, Competitive Inhibition nih.gov

Optimization of Biocatalytic Reaction Parameters

Optimizing reaction parameters is essential to maximize yield, conversion, and reaction rate while minimizing reaction time and enzyme deactivation.

Substrate Molar Ratios and Concentrations

The molar ratio of substrates significantly influences the reaction medium's properties, solubility, and the shift in chemical equilibrium in solvent-free systems rsc.org. An excess of one substrate can also act as a solvent and drive the reaction forward. Studies on similar ester syntheses have identified optimal molar ratios to achieve high conversions. For example, a 2:1 molar ratio of alcohol to acid has been found effective in several studies acs.orgresearchgate.net, while other investigations suggest higher ratios can be beneficial depending on the specific substrates and enzyme frontiersin.org.

Table 3: Effect of Substrate Molar Ratio on Ester Synthesis

Reaction (Example)Enzyme (Type)Alcohol:Acid Molar RatioConversion/YieldReference
Isoamyl Butyrate SynthesisLipase2:1High researchgate.net
Butyric Acid + Isopropanol EsterificationCALB2:1High acs.org
Arbutin AcylationLipaseUp to 10:1Enhanced rate frontiersin.org
Temperature Effects on Enzyme Activity and Stability

Temperature plays a dual role in enzymatic esterification. While increasing temperature generally accelerates reaction rates, it can also lead to enzyme denaturation and reduced stability rsc.orgdergipark.org.tr. For lipases, optimal activity is typically observed within a specific temperature range. Temperatures exceeding this range can cause irreversible damage to the enzyme structure, decreasing catalytic efficiency rsc.orgresearchgate.net. For instance, while 60°C has been used for esterifications with CALB acs.org, other studies suggest optimal ranges around 45-50°C for similar reactions, with significant activity loss above 50-60°C nih.govresearchgate.netnih.gov.

Table 4: Effect of Temperature on Ester Synthesis

Reaction (Example)Enzyme (Type)Temperature (°C)Conversion/YieldNotesReference
Ethyl Butyrate SynthesisCALB4599.2%Optimal temperature; activity decreases above 45°C. nih.gov
Isoamyl Butyrate SynthesisLipase60HighOptimal parameters included 60°C. researchgate.net
Butyric Acid + Isopropanol EsterificationCALB60HighReaction performed at 60°C. acs.org
Isoamyl Isobutyrate SynthesisLipase25-40GoodBeneficial range; activity decreases above 50°C due to enzyme structure destruction. researchgate.net
Arbutin AcylationLipase50OptimalOptimal temperature for reaction rate. frontiersin.org
Water Activity Management (e.g., Molecular Sieves)

Water activity is a critical factor in lipase-catalyzed esterification. While a minimal amount of water is necessary to maintain the enzyme's active conformation and catalytic function, excess water can promote the reverse reaction (hydrolysis) and reduce ester yield mdpi.comrsc.orgakjournals.com. Molecular sieves are commonly employed in solvent-free systems to effectively adsorb the water produced during the esterification process. This continuous removal of water helps to shift the reaction equilibrium towards the formation of this compound and maintain high conversion rates mdpi.comrsc.orgpreprints.orgakjournals.com. Studies using molecular sieves in conjunction with lipases have consistently reported high yields acs.orgresearchgate.netresearchgate.net.

Table 5: Impact of Water Activity Control (Molecular Sieves) on Ester Synthesis

Reaction (Example)Enzyme (Type)Water Activity ControlConversion/YieldNotesReference
Isoamyl Butyrate SynthesisLipase2 g Molecular Sieves96%Optimal parameters included molecular sieves. researchgate.net
Butyric Acid + Isopropanol EsterificationCALBMolecular SievesHighMolecular sieves used in excess to avoid hydrolysis. acs.org
Isopropyl Myristate SynthesisCALB12.5% w/w Molecular Sieves92.4%Optimized conditions included molecular sieves. researchgate.net

Compound List:

this compound

Butyric acid

Isopropyl alcohol

Candida antarctica Lipase B (CALB)

Rhizopus oryzae Lipase (ROL)

Novozym 435

Molecular sieves

Isoamyl alcohol

Isoamyl butyrate

Ethyl butyrate

4-MU-butyrate

4-methylumbelliferyl butyrate

Elucidation of Reaction Mechanisms and Kinetics Involving Isopropyl Butyrate

Gas-Phase Fragmentation Mechanisms

Deuterium (B1214612) Labeling Studies for Mechanism Elucidation

Deuterium labeling studies, particularly those employing kinetic isotope effects (KIEs), are powerful tools for dissecting the intricate steps and identifying the rate-determining steps within chemical reaction mechanisms. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, providing insights into the involvement of specific bond cleavages or formations in the rate-limiting transition states wikipedia.orglibretexts.orgepfl.chlibretexts.org. A significant primary kinetic isotope effect (KIE), typically a ratio of rate constants (kH/kD) greater than 1, indicates that the breaking or forming of a C-H bond is involved in the rate-determining step of the reaction wikipedia.orglibretexts.org.

General principles of deuterium labeling indicate that if isopropyl butyrate (B1204436) were subjected to such studies, deuterium atoms would be strategically placed on the molecule. For instance, labeling at the α-carbon to the carbonyl group or on the isopropyl group could reveal information about the reaction pathway. For example, in ester hydrolysis or transesterification reactions, a noticeable KIE would suggest that the cleavage of a C-O bond or a C-H bond in the vicinity of the reaction center is kinetically significant osti.govresearchgate.netrsc.org. The magnitude and site of the deuterium label would help distinguish between proposed mechanisms, such as SN1 versus SN2 pathways, or identify the specific steps involved in acid or base catalysis.

However, the literature does not provide specific experimental data, such as measured KIE values or detailed mechanistic interpretations derived from deuterium labeling studies directly on isopropyl butyrate. While one reference notes that "Deuterium-labeling experiments have also been conducted" in the context of isopropyl butanoate (butyrate) as a model biofuel concerning rearrangement reactions wikipedia.org, it does not offer the detailed findings or data tables required to elaborate on specific mechanistic insights for this compound.

Advanced Analytical Methodologies for Isopropyl Butyrate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating isopropyl butyrate (B1204436) from complex mixtures and for its subsequent identification and quantification.

Gas Chromatography (GC) with Various Stationary Phases

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The choice of stationary phase within the GC column significantly influences the separation efficiency and selectivity for isopropyl butyrate. Common stationary phases used for ester analysis, including this compound, are based on polysiloxanes, with varying degrees of polarity.

Non-polar phases , such as those based on polydimethylsiloxane (B3030410) (e.g., OV-1, SE-30, DB-1, Rtx-1), are widely used for general-purpose separation of organic compounds. These phases exhibit separation primarily based on boiling point and molecular size. OV-1 and SE-30 are established non-polar stationary phases known for their thermal stability and broad applicability chromtech.net.aupostnova.comresearchgate.net.

Polar phases , such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX), offer different selectivity. These phases are particularly effective for separating compounds with polar functional groups, including esters, due to specific interactions like hydrogen bonding or dipole-dipole forces. DB-WAX is a common choice for analyzing flavor and fragrance compounds due to its high polarity and selectivity for oxygen-containing molecules chromtech.net.aupostnova.com.

The selection between these phases depends on the specific analytical goal, such as separating this compound from isomers or other compounds with similar boiling points but different polarities.

Retention Index Analysis and Quantitative Structure-Retention Relationship (QSRR) Studies

Retention Index (RI) analysis, particularly Kovats' Retention Indices (RI), is a standardized method for characterizing the retention behavior of analytes in GC. It provides a more reproducible measure than raw retention times, which can vary with instrumental conditions. RI values are determined by comparing the adjusted retention time of an analyte to that of a series of n-alkanes run under identical conditions chromtech.net.au.

This compound has been characterized using RI on various stationary phases nih.govnist.gov. For instance, on a polar column, its Kovats' Retention Index has been reported at different temperatures, providing valuable data for identification.

Stationary Phase TypeTemperature (°C)Kovats' Retention Index (RI)Reference
Polar Column601060 nist.gov
Polar Column801058 nist.gov
Polar Column1001036 nist.gov
Polar Column1001050 nist.gov

Quantitative Structure-Retention Relationship (QSRR) studies leverage these RI data, along with molecular descriptors (e.g., boiling point, log P, topological indices), to build predictive models. These models can estimate the retention behavior of unknown compounds or predict retention indices on different stationary phases, aiding in compound identification and method development chromtech.net.aunist.gov.

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) for Structural Identification and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with GC (GC-MS), is indispensable for identifying and confirming the structure of this compound. Electron ionization (EI) is a common ionization technique that leads to characteristic fragmentation patterns, which serve as a molecular fingerprint.

The mass spectrum of this compound typically exhibits a molecular ion peak, though it may be of low intensity. More prominent are fragment ions resulting from the cleavage of chemical bonds within the molecule. Common fragmentation pathways for esters involve alpha-cleavage and McLafferty rearrangements.

Key fragment ions observed for this compound include:

m/zRelative Intensity (%)Description/Possible OriginReference
4399.99CH3CO+ (acylium ion) nih.gov
7196.9C4H7O+ (fragment from butyryl group) nih.gov
8944.1C5H9O+ (fragment from butyryl group + O) nih.gov
4121.77C3H5+ (from isopropyl group) nih.gov
6019.1CH3CH2CH2COOH+ (rearrangement ion) nih.gov

Other significant fragments can arise from the loss of the isopropyl group or parts thereof. For instance, loss of the isopropyl group (M-43) or fragments from the isopropyl moiety (e.g., loss of CH3, C3H7) are expected. The presence of these characteristic ions, along with their relative abundances, allows for confident identification of this compound by comparison with spectral libraries or known standards nist.govlibretexts.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing its absorption of infrared radiation at specific wavelengths. As an ester, this compound exhibits characteristic absorption bands.

Carbonyl (C=O) stretching vibration: This is typically a very strong absorption band found in the region of 1735–1750 cm⁻¹ for aliphatic esters.

Carbon-Oxygen (C-O) stretching vibrations: Esters show two C-O stretching bands. The C-O stretch of the ester linkage (R-COO-R') usually appears in the region of 1250–1050 cm⁻¹, often as a strong, broad band.

The presence of these characteristic IR absorption bands confirms the ester functionality of this compound. Detailed analysis of the entire IR spectrum, including C-H stretching and bending vibrations, can further support structural confirmation and help identify potential impurities, such as residual butyric acid, which would show a broad O-H stretch around 2500-3300 cm⁻¹ and a characteristic carboxylic acid C=O stretch at a lower wavenumber (around 1710 cm⁻¹) chegg.com.

Electrophysiological Detection Methods

Electrophysiological techniques, particularly when coupled with chromatographic separation, offer a sensitive means to detect compounds that elicit biological responses, such as olfactory or gustatory signals. For this compound, Gas Chromatography-Electroantennographic Detection (GC-EAD) has been employed.

In GC-EAD, the effluent from a GC column is split, with one portion directed to a standard detector (e.g., FID or MS) and the other to an electrophysiological recording setup, typically an insect antenna or olfactory tissue. The antenna, when exposed to an odorant, generates an electrophysiological response known as an Electroantennogram (EAG). By analyzing the GC-EAD data, compounds that elicit an EAG response can be identified and correlated with specific GC peaks.

Research has identified this compound as an EAD-active compound, meaning it elicits a measurable electrophysiological response when detected by olfactory receptors ebi.ac.ukbioone.org. This technique is valuable for identifying biologically active volatile compounds, such as those involved in insect olfaction or flavor perception, providing a functional link to its chemical presence.

Biological and Biochemical Roles of Isopropyl Butyrate

Metabolic Integration and Pathways

As a member of the fatty acid esters class of organic compounds, isopropyl butyrate (B1204436) is recognized for its integration into the metabolic framework of organisms. Though detailed research on its specific metabolic fate is limited, its classification points to a role in lipid-related biochemical processes.

Isopropyl butyrate is structurally a carboxylic ester derivative of a fatty acid. This composition inherently links it to lipid and fatty acid metabolism. In biological systems, esterases can hydrolyze ester bonds, which would break down this compound into isopropanol (B130326) and butyric acid. Butyric acid, a short-chain fatty acid, is a key substrate and signaling molecule in various metabolic pathways, particularly in the gut.

Databases list this compound as being involved in cellular processes such as cell signaling. While the direct signaling mechanisms of the intact ester are not well-defined, its potential hydrolysis product, butyrate, is a well-known signaling molecule. Butyrate acts as a histone deacetylase (HDAC) inhibitor and interacts with G-protein coupled receptors, influencing multiple signaling cascades that regulate gene expression, cell differentiation, and inflammation.

In its capacity as a lipid-like molecule, this compound is associated with several fundamental biological roles, including serving as a nutrient and an energy source. Fatty acid esters are components of biological energy storage systems. Furthermore, this compound is noted to function as a membrane stabilizer, a role consistent with other lipid molecules that contribute to the structural integrity of cell membranes.

Inter-species Chemical Communication and Ecological Roles

Beyond its metabolic functions, this compound acts as a semiochemical, a molecule used for communication between organisms. These chemical signals are fundamental to many ecological interactions, influencing behaviors such as mating, foraging, and predator avoidance.

This compound has been identified as a semiochemical that functions as an attractant for the West Indian fruit fly, Anastrepha obliqua. It is one of nine active compounds isolated from the volatile extracts of ripe Spondias mombin fruits, a host for the fly. In laboratory and field cage tests, a synthetic blend containing this compound was shown to be attractive to both male and female fruit flies, eliciting antennal responses and prompting landing behaviors. This demonstrates its role in insect chemoecology, where it helps guide the insect to a potential food source and oviposition site.

Table 1: Semiochemical Profile of this compound

CompoundSignal TypeAffected SpeciesBehavioral ResponseSource
This compoundAttractant (Kairomone)Anastrepha obliqua (West Indian fruit fly)Attraction, Landing

Role in Complex Biological Systems (Non-Human)

This compound is found in various natural, non-human biological systems, highlighting its presence as a natural product. Its occurrence in plants and its association with microbial communities underscore its participation in complex ecological and symbiotic relationships.

The compound has been identified as a natural volatile component in Carica papaya (papaya). It is also a component of the volatile blend from Spondias mombin fruits. In the context of microbiology, this compound has been detected as a volatile organic compound in human feces, where its presence is linked to the gut microbiome. Studies have noted an association between fecal ester VOCs, including potentially this compound, and the composition of the gut microbiota.

Table 2: Occurrence of this compound in Non-Human Biological Systems

SystemOrganism/SourceRole/ContextSource
Plant KingdomCarica papaya (Papaya)Natural volatile compound
Plant KingdomSpondias mombin (Mombin fruit)Volatile attractant for insects
MicrobiomeGut MicrobiotaFecal volatile organic compound (VOC)

Influence on Microbial Composition and Fermentation in Animal Gut Microbiome Studies (e.g., Ruminant Nutrition Research)

In the field of ruminant nutrition, research has primarily focused on derivatives of this compound, such as the isopropyl ester of 2-hydroxy-4-(methylthio)-butanoic acid (HMBi), a methionine analog. nih.govfrontiersin.org Studies investigating HMBi supplementation in finishing beef cattle have revealed significant alterations in the microbial composition of both the rumen and the cecum. nih.govfrontiersin.org

Supplementation with HMBi has been shown to influence the relative abundance of various bacterial phyla. For instance, in yaks, a diet supplemented with 5 g of HMBi led to a significantly higher relative abundance of Lentisphaerae compared to other treatment groups. mdpi.com Conversely, the relative abundance of Actinobacteria showed a linear reduction with increasing concentrations of HMBi supplementation. mdpi.com This suggests that HMBi can selectively modulate the gut microbial environment. mdpi.com

Research findings indicate that these changes in microbial populations can have tangible effects on animal growth and health. A correlation analysis in beef steers showed that the average daily gain (ADG) was positively associated with the ratio of Firmicutes to Bacteroidetes in both the rumen and cecum. nih.govfrontiersin.org Furthermore, the abundance of specific bacterial families and genera, such as Lachnospiraceae and Ruminococcus_1, was positively correlated with ADG. nih.gov In the cecum, ADG was positively correlated with the abundance of bacteria like Peptostreptococcaceae and Romboutsia. frontiersin.org These findings highlight the intricate relationship between HMBi supplementation, gut microbial shifts, and production performance in ruminants. nih.govfrontiersin.org

Interplay with Volatile Fatty Acid Profiles in Biological Systems

The introduction of isopropyl esters like HMBi into the diet of ruminants directly impacts the profile of volatile fatty acids (VFAs) produced during fermentation in the gut. nih.govnih.gov VFAs, including acetate (B1210297), propionate, and butyrate, are crucial energy sources for the host animal. nih.gov

One study on finishing beef cattle demonstrated that increasing HMBi supplementation led to a linear decrease in the cecal concentrations of propionate, isobutyrate, butyrate, isovalerate, valerate (B167501), and total VFAs. nih.govfrontiersin.org This indicates a significant modulation of hindgut fermentation processes. nih.gov

In vitro studies using continuous cultures of mixed ruminal microbes provide a more controlled view of these interactions. In one such experiment, increasing the inclusion of HMBi resulted in decreased production of both acetate and propionate. nih.gov However, acetate production declined more significantly, leading to a linear increase in the acetate-to-propionate ratio. nih.gov The study also noted a decrease in isobutyrate production, while isovalerate and valerate production increased. nih.gov These shifts in VFA profiles demonstrate the direct influence of HMBi on microbial metabolic pathways. nih.gov The interplay is complex; for example, in the cecum of yaks, isobutyric acid concentration was positively correlated with Clostridium, while butyric acid concentration was positively correlated with Bacteroides and Fibrobacter, but negatively with Butyrivibrio. mdpi.com

Table 1: Effect of HMBi Supplementation on Cecal VFA Concentrations in Finishing Beef Cattle

Volatile Fatty AcidEffect of Increasing HMBi SupplementationSource
PropionateLinearly Decreased nih.gov
IsobutyrateLinearly Decreased nih.gov
ButyrateLinearly Decreased nih.gov
IsovalerateLinearly Decreased nih.gov
ValerateLinearly Decreased nih.gov
Total VFALinearly Decreased nih.gov

Table 2: Effect of HMBi Inclusion on VFA Production in Continuous Ruminal Cultures

Volatile Fatty AcidEffect of Increasing HMBi InclusionSource
AcetateDecreased nih.gov
PropionateDecreased nih.gov
Acetate:Propionate RatioLinearly Increased nih.gov
IsobutyrateDecreased nih.gov
IsovalerateIncreased nih.gov
ValerateIncreased nih.gov

Biochemical Precursors and Related Metabolites

Butyric Acid as a Precursor and its Biological Significance

This compound is an ester synthesized from the reaction of butyric acid and isopropanol. Butyric acid, also known as butanoic acid, is a four-carbon short-chain fatty acid (SCFA) that serves as the foundational precursor for a wide range of butyrate esters. atamanchemicals.comwikipedia.org

In biological systems, particularly in the gut of animals and humans, butyric acid is a major product of microbial fermentation of dietary fibers. nih.gov It is produced by a number of anaerobic bacteria, including species from the genera Faecalibacterium, Roseburia, Eubacterium, and Clostridium. nih.govnih.gov This microbially-produced butyrate holds profound biological significance. It is the preferred energy source for cells lining the mammalian colon (colonocytes), providing them with a substantial portion of their energy requirements. nih.govwikipedia.orgmetwarebio.com

Beyond its role as an energy substrate, butyrate functions as a critical signaling molecule with multiple benefits for gut health. nih.govresearchgate.net It helps maintain the integrity of the gut barrier, modulates the immune system, reduces oxidative stress, and can influence gene expression, often by acting as a histone deacetylase (HDAC) inhibitor. nih.govmetwarebio.comnih.gov The diverse physiological roles of butyric acid underscore the importance of its derivatives, which are explored for various applications in animal nutrition and health. nih.govresearchgate.net

Related Ester Metabolites and their Biosynthesis

In addition to this compound, a variety of other butyrate esters exist, many of which are valued for their characteristic fruity aromas and are used as additives in the food and fragrance industries. atamanchemicals.comnih.gov These related ester metabolites include ethyl butyrate, butyl butyrate, hexyl butyrate, and octyl butyrate. nih.gov

The biosynthesis of these esters often involves an esterification reaction where butyric acid (or its activated form, butyryl-CoA) is combined with an alcohol. researchgate.net This process can be achieved through microbial fermentation or enzymatic synthesis. nih.govbetterchemtech.com For example, researchers have metabolically engineered yeast, such as Saccharomyces cerevisiae, to produce ethyl butyrate. researchgate.netacs.org This involves introducing a synthetic pathway for butyryl-CoA and then using an alcohol acyltransferase to catalyze the reaction between butyryl-CoA and ethanol. researchgate.netacs.org

Enzymes are also used for the in vitro synthesis of various alkyl butyrates. nih.gov Cutinase, a type of serine hydrolase, has been shown to be an efficient catalyst for producing a range of butyrate esters by reacting butyric acid with different alcohols (from C2 to C10). nih.gov Such enzymatic processes are considered a green alternative to chemical synthesis, meeting the demand for natural flavor compounds and other bio-based products. betterchemtech.com

Applications in Advanced Research Domains

Research in Flavor Chemistry and Volatile Compound Dynamics

The study of isopropyl butyrate (B1204436) contributes significantly to the broader understanding of flavor science, from the biogenesis of aromas in natural products to their stability and transformation during processing and storage.

Formation Mechanisms of Esters in Natural Products (e.g., Fruits, Beverages)

Isopropyl butyrate is a naturally occurring ester found in a variety of fruits and fermented beverages. Research has identified its presence in papaya (Carica papaya), strawberry, cranberry, apricot, and passion fruit, contributing to their characteristic aroma profiles nih.govnih.gov. Its formation in these natural products is primarily the result of biochemical esterification reactions.

The fundamental mechanism involves the enzymatic reaction between an alcohol and a carboxylic acid. In the case of this compound, the precursors are isopropanol (B130326) and butyric acid (butanoic acid). In fruits, these precursors are generated during ripening through metabolic pathways. For instance, butyric acid is a short-chain fatty acid formed during lipid metabolism, while isopropanol can be formed in trace amounts.

In fermented products like sparkling wine, the formation is largely driven by microbial activity nih.gov. Yeasts and other microorganisms produce a wide array of enzymes, including esterases and alcohol acetyltransferases, which catalyze the formation of esters from alcohols and acyl-Coenzyme A derivatives generated during fermentation. The production of this compound can also occur in microbial systems such as Clostridium fermentations, where isopropanol may be produced instead of acetone researchgate.net. Molds present on fruits may also secrete precursor acids like butyrate mdpi.com. The "natural" label for flavoring esters often relies on their production through such biotechnological routes, using microbial fermentation to produce the precursor acid and alcohol, followed by enzymatic esterification mdpi.com.

Table 1: Natural Occurrence of this compound

Natural Source Reference
Papaya (Carica papaya) nih.govnih.gov
Strawberry nih.gov
Cranberry nih.gov
Apricot nih.gov
Passion Fruit nih.gov
Sparkling Wine nih.gov
Blue Cheeses nih.gov

Volatile Compound Profiling and Analysis in Complex Matrices

The analysis of such compounds typically involves sophisticated analytical techniques. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a standard method for extracting and identifying volatile esters from a sample matrix. This technique allows researchers to create a detailed "fingerprint" of the volatile profile. In wine analysis, for instance, stir bar sorptive extraction (SBSE) combined with GC-MS has been used to monitor the evolution of aroma compounds, including various esters, during the aging process nih.gov. The identification of this compound in these profiles helps in understanding its contribution to the final aroma and in correlating chemical composition with sensory data.

Flavor Stability and Retention Studies (e.g., Microencapsulation Research)

Volatile esters like this compound are susceptible to degradation or loss during food processing and storage, primarily through hydrolysis and evaporation. Research into flavor stability aims to mitigate these losses to ensure a consistent product quality. Microencapsulation is a prominent technology investigated for this purpose.

This technique involves entrapping the volatile flavor compound within a protective matrix or wall material, often a carbohydrate or protein google.com. Spray drying is a common and cost-effective method used for encapsulation google.comchemicalbook.com. Research in this area often uses model systems with various esters to understand the principles of retention. Studies on the encapsulation of similar esters, such as ethyl butyrate, have shown that retention is influenced by factors like the compound's molecular weight and hydrophobicity google.comgoogle.com. For instance, a study comparing the retention of different ethyl esters found that the larger, less volatile ethyl caproate was better retained than the smaller ethyl butyrate during spray drying google.comgoogle.com. These findings are directly applicable to this compound, suggesting that its retention would be influenced by the choice of wall material and the stability of the emulsion prior to drying chemicalbook.com. The goal of such research is to enhance the chemical stability and control the release of the flavor compound, thereby improving the shelf-life of the final product tandfonline.com.

Alterations of Volatile Profiles During Maturation and Storage (e.g., Wine Aging)

The aromatic profile of products like wine is not static but evolves significantly during maturation and storage. This compound concentrations can change over time due to the interplay of chemical reactions, primarily esterification and hydrolysis nih.gov. During bottle aging of wine, the low-oxygen environment favors slow chemical reactions.

A dynamic equilibrium exists between the ester, its precursor alcohol (isopropanol), and its precursor acid (butyric acid) nih.gov. Depending on the initial concentrations of these compounds, the pH, and the storage temperature, the concentration of this compound may increase or decrease. Research on wine aging has shown that the concentrations of many esters can fluctuate. For example, studies have observed increases in ethyl isobutanoate (an isomer of this compound) and ethyl butyrate in wines aged in barrels or during the initial months of bottle storage nih.govnoaa.gov. Conversely, over extended periods, hydrolysis can lead to a decrease in the concentration of fruity esters, causing a decline in the wine's fruit-forward sensory characteristics nih.gov. Understanding these transformations is crucial for predicting the aromatic evolution of the beverage and defining optimal storage conditions.

Role as a Solvent in Organic Synthesis Research

In addition to its role in flavor chemistry, this compound serves as a solvent in specific domains of organic synthesis and polymer chemistry nih.govguidechem.commdpi.com. As an ester, it is a moderately polar aprotic solvent. Its utility is often linked to its ability to dissolve specific reactants or polymers while being relatively inert under certain reaction conditions.

One documented application is as a solvent for cellulose ethers researchgate.net. The synthesis and processing of cellulose derivatives, which are widely used in pharmaceuticals, food, and construction, often require non-aqueous systems mdpi.comgoogle.com. This compound's ability to dissolve these polymers makes it a relevant medium for their modification or for the formulation of products containing them. For example, the preparation of cellulose acetate (B1210297) butyrate (CAB), a mixed cellulose ester, involves esterification reactions carried out in an organic medium noaa.gov.

Furthermore, the field of biocatalysis, which uses enzymes for chemical synthesis, often employs organic solvents to shift reaction equilibria and dissolve non-polar substrates. Enzymatic esterification to produce flavor esters, including butyrate esters, is frequently carried out in non-aqueous solvents like hexane or isooctane researchgate.netnih.gov. While not always the primary choice, esters like this compound can function as the reaction medium in such "green chemistry" approaches, facilitating the synthesis of other valuable compounds. The choice of solvent is critical as it can significantly influence enzyme activity and stability guidechem.com.

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Formula
This compound propan-2-yl butanoate C7H14O2
Isopropanol propan-2-ol C3H8O
Butyric acid Butanoic acid C4H8O2
Ethyl butyrate Ethyl butanoate C6H12O2
Ethyl caproate Ethyl hexanoate C8H16O2
Ethyl isobutanoate Ethyl 2-methylpropanoate C6H12O2
Cellulose acetate butyrate N/A (polymer) Varies
Hexane Hexane C6H14

Emerging Research Directions and Future Perspectives

Development of Novel Biocatalysts and Engineered Microorganisms for Isopropyl Butyrate (B1204436) Production

The chemical synthesis of esters like isopropyl butyrate, known as Fischer esterification, has traditionally relied on high temperatures and strong acid catalysts, which are energy-intensive and can lead to undesirable byproducts. researchgate.net The shift towards greener and more sustainable production methods has spurred significant research into biocatalysis, utilizing enzymes and whole-cell microorganisms.

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been extensively studied for their ability to synthesize esters in non-aqueous environments. researchgate.net Researchers are investigating various lipases, particularly from microbial sources like Candida antarctica (e.g., Novozym 435), for their efficacy in catalyzing the esterification of isopropanol (B130326) and butyric acid. researchgate.netfoodb.ca Key research areas include enzyme immobilization to enhance stability and reusability, and the optimization of reaction conditions in solvent-free systems to improve yield and reduce environmental impact. researchgate.netchemicalbook.com Kinetic studies are also crucial for understanding the reaction mechanism, such as the Ping-Pong Bi-Bi mechanism, and for identifying factors that can inhibit enzyme activity, like substrate inhibition by butyric acid. sciepub.comnist.gov

Beyond isolated enzymes, metabolic engineering of microorganisms presents a promising frontier for the one-pot production of this compound from renewable feedstocks. One innovative approach involves the co-culturing of different bacterial strains. For instance, a co-culture of Clostridium beijerinckii, which produces isopropanol, and Clostridium tyrobutyricum, a butyrate producer, has been successfully used to synthesize this compound with the aid of a lipase (B570770). researchgate.netbanglajol.info This strategy leverages the natural metabolic pathways of the microorganisms to generate the necessary precursors in a single fermentation process. banglajol.info

Future research is directed at engineering single microbial strains to produce both the alcohol and the acid, and potentially the ester itself. Synthetic biology tools, including CRISPR-based gene editing, are being employed to modify the metabolic pathways of organisms like Bacillus subtilis to enhance the production of butyrate. nih.govpnas.org The goal is to develop robust microbial cell factories that can efficiently convert simple sugars or waste streams into valuable esters like this compound, offering a more sustainable and economical alternative to chemical synthesis.

Table 1: Biocatalysts and Microorganisms in this compound and Precursor Synthesis

Biocatalyst/MicroorganismApplicationKey Research Findings
Lipases (e.g., Novozym 435)Esterification of isopropanol and butyric acidHigh conversion rates, potential for solvent-free systems, reusability through immobilization. researchgate.netfoodb.ca
Clostridium beijerinckii & Clostridium tyrobutyricum (Co-culture)In-situ production of isopropanol and butyrate for subsequent esterificationDemonstrated feasibility of producing this compound from fermentation. researchgate.netbanglajol.info
Engineered Bacillus subtilisOverproduction of butyric acid (precursor)Genetic modifications can significantly increase butyrate yield from glucose. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of volatile compounds like this compound are critical in various fields, from food science and fragrance analysis to environmental monitoring. Modern analytical chemistry offers a suite of powerful techniques capable of identifying and measuring this ester even at trace levels.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds. chemeo.com This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. GC-MS has been widely used to identify this compound in complex matrices such as food products, beverages, and biological samples. foodb.cachemeo.comnih.gov The National Institute of Standards and Technology (NIST) maintains extensive databases of mass spectra and gas chromatographic retention indices for this compound, which are essential for its unambiguous identification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its structure and purity. researchgate.netbanglajol.info The characteristic chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum correspond precisely to the different proton groups within the molecule. researchgate.netsciepub.com

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information by probing the vibrational modes of the molecule's chemical bonds. acs.org The FTIR spectrum of this compound shows characteristic absorption bands, particularly the strong C=O stretching vibration of the ester group, which is a key identifying feature. acs.org

These advanced techniques are continually being refined to improve sensitivity, resolution, and speed. The development of new sample preparation methods, such as solid-phase microextraction (SPME) coupled with GC-MS, allows for the efficient extraction and concentration of trace amounts of volatile esters from various samples, enhancing detection limits.

Table 2: Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification based on retention time and mass spectrum. researchgate.netTrace analysis in food, beverages, and environmental samples. foodb.cachemeo.comnih.gov
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Detailed structural information, confirmation of molecular connectivity, and purity assessment. researchgate.netbanglajol.infoStructural elucidation and quality control of synthesized compounds.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (e.g., C=O ester bond) through vibrational modes. acs.orgCompound identification and verification.
Raman SpectroscopyComplementary vibrational information to FTIR, useful for samples in aqueous media. acs.orgStructural characterization.

Mechanistic Insights into Ester-Mediated Biological Processes

While this compound is primarily known as a flavoring and fragrance agent, research into its biological effects is an emerging area of interest, largely framed by its identity as a short-chain fatty acid (SCFA) ester. banglajol.info The biological activity is often not attributed to the ester itself, but to its hydrolysis products: isopropanol and, more significantly, butyrate.

Butyrate is a well-studied SCFA produced by gut microbiota, and it plays a crucial role in maintaining intestinal homeostasis, serving as a primary energy source for colonocytes, and exhibiting immunomodulatory and anti-inflammatory properties. researchgate.netnih.govnih.govmdpi.com A key mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression. sciepub.comnih.gov

This has led to the development of butyrate esters as prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. Butyrate itself has therapeutic potential but is limited by its unpleasant odor and rapid metabolism in the gut. researchgate.net By converting it into an ester like this compound, these limitations can be overcome. The ester masks the carboxyl group, rendering the molecule odorless and more lipophilic, which can improve its absorption and distribution. researchgate.net

Once absorbed, cellular esterases—ubiquitous enzymes that hydrolyze ester bonds—are expected to cleave this compound, releasing butyrate and isopropanol. sciepub.com The released butyrate can then exert its therapeutic effects, such as HDAC inhibition. sciepub.comnih.gov Therefore, the mechanistic insight into ester-mediated biological processes for a compound like this compound is fundamentally linked to its role as a delivery vehicle for the biologically active butyrate molecule. Future research in this area will likely focus on quantifying the hydrolysis rate of this compound in various biological tissues and confirming that its biological effects are indeed mediated by the release of butyrate.

Computational Chemistry Approaches for Predicting this compound Reactivity and Properties

Computational chemistry and molecular modeling have become powerful tools in chemical research, offering the ability to predict molecular properties, reactivity, and spectroscopic characteristics from first principles. These in silico methods provide insights that can guide experimental work and accelerate the design of new materials and processes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A significant study has applied DFT and ab initio calculations to model the unimolecular thermal degradation of this compound. researchgate.netacs.org This research explored seven different decomposition pathways, identifying the most favorable reaction as the formation of butanoic acid and propene through a six-membered ring transition state. researchgate.netacs.org Such studies are crucial for understanding the stability of the compound at elevated temperatures, which is relevant for its use as a potential biofuel component. acs.org

Computational methods are also employed to predict spectroscopic data. Theoretical FT-IR spectra can be calculated and compared with experimental results to aid in the assignment of vibrational bands and confirm the identity of synthesized compounds. sciepub.comsciepub.com Similarly, quantum chemical calculations can predict other molecular properties such as bond lengths, bond orders, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netbanglajol.infomdpi.com The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and kinetic stability. banglajol.info

Future perspectives in this field involve using more advanced computational models to predict a wider range of properties for this compound. This could include predicting its interaction with biological targets like enzymes (e.g., esterases or HDACs), modeling its solubility and partition coefficients, and understanding its adsorption behavior on different materials. nih.gov These predictive models can significantly reduce the need for extensive experimental screening, making the research and development process more efficient and cost-effective.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of isopropyl butyrate in synthetic samples?

To confirm purity and structure, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and detection of volatile impurities .
  • Infrared (IR) Spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for detailed structural elucidation, such as distinguishing isopropyl and butyrate moieties .
  • High-Performance Liquid Chromatography (HPLC) for non-volatile impurity profiling.
    Note: NIST provides validated IR and mass spectral data for reference .

Q. How can researchers optimize the synthesis of this compound to maximize yield while minimizing side reactions?

The esterification of butyric acid with isopropyl alcohol, catalyzed by sulfuric acid, is a standard method. Key parameters include:

  • Molar Ratio: A 1:1.2 (acid:alcohol) ratio reduces unreacted acid .
  • Temperature: Reflux conditions (100–120°C) with a Dean-Stark trap to remove water and shift equilibrium .
  • Catalyst: Use 1–2% sulfuric acid; alternatives like p-toluenesulfonic acid reduce charring .
  • Purification: Neutralize residual acid with sodium bicarbonate, followed by distillation (boiling point ~130°C) .

Q. What solvent systems are compatible with this compound for experimental applications requiring solubility and stability?

this compound is lipophilic and miscible with most organic solvents (e.g., ethanol, diethyl ether). For aqueous systems:

  • Emulsification: Use surfactants like Tween-80 (0.5–1% w/v) to disperse in water .
  • Stability: Avoid prolonged exposure to strong bases or acids to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, molecular dynamics) predict the physicochemical behavior of this compound in novel environments?

Advanced computational approaches include:

  • Quantitative Structure-Property Relationship (QSPR) Models: Predict logP (octanol-water partition coefficient) and vapor pressure using descriptors like molecular volume and polar surface area .
  • Molecular Dynamics (MD) Simulations: Study interactions in lipid bilayers or polymer matrices to assess diffusion rates .
  • Density Functional Theory (DFT): Calculate vibrational frequencies for IR spectral validation .
    Example: MD simulations revealed this compound’s preferential partitioning into hydrophobic phases, critical for drug delivery system design .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound in microbial studies?

Discrepancies in antimicrobial or fermentation studies may arise from:

  • Strain-Specific Responses: Use standardized strains (e.g., E. coli ATCC 25922) and control for growth phase .
  • Dosage Uniformity: Employ microfluidic systems for precise concentration gradients .
  • Metabolite Profiling: Pair gas chromatography with headspace sampling to quantify short-chain fatty acids (e.g., butyrate) in microbial cultures .
    Reference: Butyrate production from resistant starch fermentation shows strain-dependent efficiency in Bifidobacterium spp. .

Q. How does this compound’s structural isomerism (e.g., iso-propyl vs. n-propyl esters) influence its reactivity in catalytic hydrogenation studies?

Isomerism impacts steric hindrance and reaction kinetics:

  • Steric Effects: Iso-propyl groups reduce accessibility to catalytic sites (e.g., Pd/C), slowing hydrogenation rates compared to n-propyl analogs .
  • Kinetic Studies: Use in situ FTIR to monitor ester carbonyl reduction to alcohol intermediates .
  • Theoretical Analysis: Compare activation energies via DFT calculations for iso- vs. n-propyl configurations .

Methodological Considerations

Q. How should researchers design a PICOT framework to study this compound’s role in modulating gut microbiota?

  • Population (P): In vitro models (e.g., human fecal microbiota cultures) .
  • Intervention (I): this compound at 0.5–2 mM concentrations .
  • Comparison (C): Sodium butyrate or resistant starch as positive controls .
  • Outcome (O): Quantify butyrate uptake via LC-MS and measure microbial diversity via 16S rRNA sequencing .
  • Time (T): 24–72 hr fermentation periods .

Q. What ethical and safety protocols are critical for handling this compound in inhalation toxicity studies?

  • Ventilation: Use fume hoods (≥100 fpm face velocity) during aerosol generation .
  • Exposure Limits: Adhere to OSHA PEL (50 ppm TWA) and monitor with photoionization detectors .
  • Animal Models: Follow NIH guidelines for dose escalation in murine studies (e.g., starting at 10 mg/kg) .

Data Analysis and Interpretation

Q. How can researchers address spectral overlap in quantifying this compound via IR or NMR in complex mixtures?

  • Multivariate Analysis: Apply partial least squares (PLS) regression to deconvolute overlapping peaks .
  • Isotopic Labeling: Synthesize ¹³C-labeled esters for unambiguous NMR assignments .
  • Reference Libraries: Cross-validate with NIST/HRMS databases to confirm fragment ions .

Q. What statistical methods are robust for analyzing dose-response relationships in this compound’s bioactivity assays?

  • Nonlinear Regression: Fit data to Hill or log-logistic models (e.g., EC₅₀ calculation) .
  • ANOVA with Tukey’s HSD: Compare means across ≥3 concentrations .
  • Machine Learning: Train random forest models to predict bioactivity from molecular descriptors .

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Reactant of Route 1
Reactant of Route 1
Isopropyl butyrate
Reactant of Route 2
Reactant of Route 2
Isopropyl butyrate

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